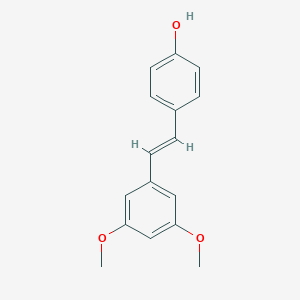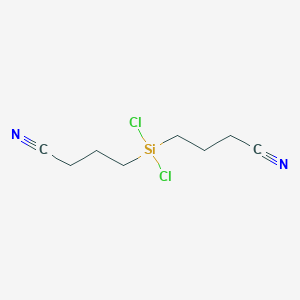
Potassium isopropylxanthate
Vue d'ensemble
Description
Potassium isopropylxanthate is a chemical compound used in chemical synthesis .
Synthesis Analysis
Potassium isopropylxanthate (PIX) has been identified as a simple, readily available, and ultra-efficient palladium scavenger capable of removing residual palladium from active pharmaceutical ingredients (APIs) to levels less than 1 ppm . It has also been used in reactions with various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) under catalyst-free conditions .Molecular Structure Analysis
The molecular formula of Potassium isopropylxanthate is C4H7KOS2 and its molecular weight is 174.32 .Chemical Reactions Analysis
Potassium isopropylxanthate has been used in reactions with various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC). The reaction was carried out under catalyst-free conditions . It has also been identified as an ultra-efficient palladium scavenger .Physical And Chemical Properties Analysis
Potassium isopropylxanthate is a solid at 20 degrees Celsius and is light sensitive . Its melting point is 264ºC .Applications De Recherche Scientifique
Palladium Scavenger in Pharmaceutical Synthesis
Potassium Isopropyl Xanthate (PIX) has been identified as an ultra-efficient palladium scavenger. The increasing use of palladium-catalyzed reactions in the synthesis of active pharmaceutical ingredients (APIs) has necessitated the development of efficient methods for palladium removal. PIX has been found to be capable of removing residual palladium from APIs to levels less than 1 ppm . This is particularly important in ensuring the purity of the final product in pharmaceutical synthesis.
Surfactant and Flotation Agent in Mining
Potassium Isopropylxanthate is primarily used as a surfactant and a flotation agent/metal ion extractor in the mining industry . As a surfactant, it reduces the surface tension of water, allowing organic compounds to be more soluble. As a flotation agent, it is used to separate different materials based on their surface properties. This is particularly useful in the mining industry where it is used to separate valuable minerals from their ores.
Mécanisme D'action
Target of Action
Potassium Isopropylxanthate (PIX), also known as Proxan-Potassium, primarily targets palladium in the context of pharmaceutical synthesis . Palladium is often used as a catalyst in the synthesis of active pharmaceutical ingredients (APIs), and PIX acts as a scavenger to remove residual palladium from the APIs .
Mode of Action
PIX interacts with palladium by binding to it, thereby facilitating its removal from the APIs . This interaction is enhanced by the presence of iodine, which works synergistically with PIX to increase the efficiency of palladium removal .
Biochemical Pathways
Its role as a palladium scavenger suggests that it may influence pathways where palladium-catalyzed reactions are employed in the synthesis of apis .
Result of Action
The primary result of PIX’s action is the efficient removal of residual palladium from APIs .
Action Environment
The efficacy and stability of PIX as a palladium scavenger can be influenced by various environmental factors. For instance, the temperature of the reaction can shift the balance between products towards the formation of sulfur-containing products . Additionally, the presence of water can increase the selectivity towards alkoxide formation .
Safety and Hazards
Orientations Futures
Potassium isopropylxanthate has been successfully applied to the ceftolozane sulfate 2nd generation manufacturing chemistry to reduce palladium in the API resulting from a late stage palladium-catalyzed coupling reaction to only 0.1 ppm . This suggests potential future applications in the field of pharmaceutical manufacturing.
Propriétés
IUPAC Name |
potassium;propan-2-yloxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBGRXFDPJFGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108-25-8 (Parent) | |
| Record name | Proxan potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046973 | |
| Record name | Proxan-potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium isopropylxanthate | |
CAS RN |
140-92-1 | |
| Record name | Proxan potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonodithioic acid, O-(1-methylethyl) ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Proxan-potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxan-potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROXAN POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF12586ULS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Potassium isopropylxanthate be used in organic synthesis, and what types of reactions does it facilitate?
A2: Yes, Potassium isopropylxanthate serves as an odorless sulfur source in organic synthesis. It participates in copper iodide-catalyzed hydrothiolation reactions of alkynes, specifically phenylacetylene, with aryl or alkyl halides. [] This reaction proceeds through a three-component, one-pot mechanism, involving the formation of a carbothionate intermediate. Importantly, the reaction exhibits high regioselectivity, yielding exclusively the (Z)-β-alkenyl sulfide isomer. []
Q2: What is the molecular structure of Potassium isopropylxanthate, and are there any spectroscopic data available to confirm its identity?
A2: While the provided research papers do not delve into the specific spectroscopic characterization of Potassium isopropylxanthate, its molecular formula is C4H7KOS2. This information can be used to deduce its structure:
Q3: What are the environmental implications of using Potassium isopropylxanthate in industrial processes?
A4: While the provided abstracts don't directly address the environmental impact of Potassium isopropylxanthate, its use in mining, specifically bioleaching, raises concerns. [] As a xanthate, it might pose risks to aquatic life and potentially contribute to soil and water contamination. Further research is crucial to understand its degradation pathways, ecotoxicological effects, and to develop strategies for its responsible use, recycling, and waste management. This would ensure the sustainability of processes employing Potassium isopropylxanthate and minimize its potential negative impact on the environment.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




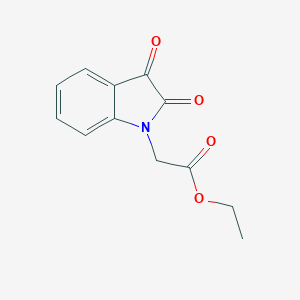
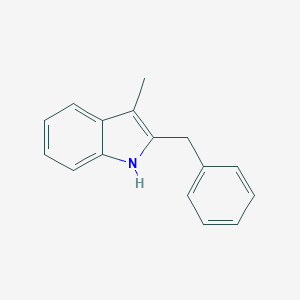
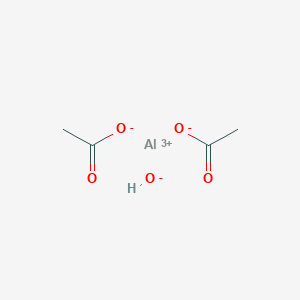

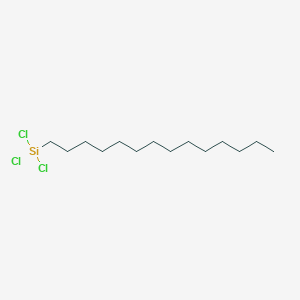

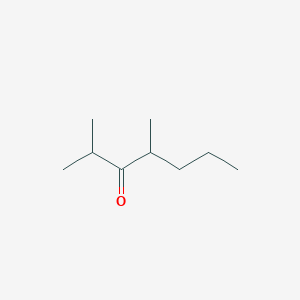
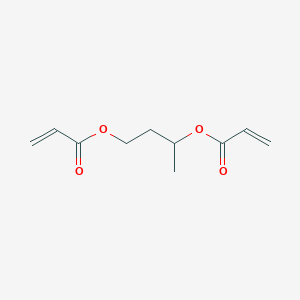
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
